N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include cyclopropyl derivatives, phenylethyl alcohols, and furan derivatives. Common synthetic routes could involve:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step might involve coupling reactions or other methods to attach the furan moiety.
Functionalization of the side chains:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-HYDROXY-2-PHENYLETHYL)-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
- N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. The combination of the furan and oxazole rings also contributes to its uniqueness, potentially enhancing its biological activity and stability.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(15-11-17(25-21-15)16-7-4-10-24-16)20-12-19(23,14-8-9-14)13-5-2-1-3-6-13/h1-7,10-11,14,23H,8-9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVNZPRFMGUXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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